2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol
Overview
Description
2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol is a complex organic compound with a unique structure that includes a tetrahydropyran ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol can be achieved through multiple synthetic routes. One common method involves the cyclization of 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol using (+)-10-camphorsulfonic acid (CSA) as a catalyst . This reaction proceeds under mild conditions and yields the desired product with high enantiopurity.
Another approach involves the lipase-mediated resolution of racemic this compound. This method utilizes enzymes such as Novozym® 435 lipase and lipase AK to selectively acetylate one enantiomer, allowing for the separation and purification of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of industrial intermediates such as dehydrolinalool can streamline the process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of natural terpenes and other complex molecules.
Biology: Its derivatives are used in the study of enzyme-mediated reactions and stereoselective synthesis.
Industry: Used in the production of flavors and fragrances, particularly in the synthesis of linaloyl oxide.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in stereoselective reactions, influencing the formation of specific enantiomers. Enzymes such as lipases play a crucial role in mediating these reactions, facilitating the selective acetylation or hydrolysis of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-ol: Similar structure but with a cyclohexene ring instead of a tetrahydropyran ring.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Contains a piperidine ring and is used in different applications.
Uniqueness
2-Methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol is unique due to its combination of a tetrahydropyran ring and an alkyne group, which imparts distinct reactivity and potential for stereoselective synthesis. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-11(2,14)9-10-13(5)8-6-7-12(3,4)15-13/h14H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOECZVNPAIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CC(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165896 | |
Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127897-43-2 | |
Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127897-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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